molecular formula C14H20ClNO2 B4986203 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine

Cat. No. B4986203
M. Wt: 269.77 g/mol
InChI Key: MZBIYLBEROZQSO-UHFFFAOYSA-N
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Description

1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine, also known as CHEEP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHEEP belongs to the class of pyrrolidine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine is not fully understood, but it is believed to act through multiple pathways. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine also inhibits the activity of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to improve mitochondrial function and energy metabolism. In addition, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have vasodilatory effects and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its high potency and selectivity. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of using 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine is its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine and its effects on various signaling pathways.

Synthesis Methods

1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be synthesized through a multistep process that involves the reaction of 2-(2-chlorophenoxy)ethanol with 1-methyl-2-pyrrolidinone in the presence of a base. The resulting intermediate is then reacted with ethylene oxide to form the final product, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine. The purity and yield of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cancer research, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been studied for its ability to inhibit the growth and proliferation of cancer cells. In cardiovascular diseases, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have vasodilatory effects and improve cardiac function.

properties

IUPAC Name

1-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c15-13-5-1-2-6-14(13)18-12-11-17-10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIYLBEROZQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine

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